Cas no 10299-70-4 (3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
![3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- structure](https://ja.kuujia.com/scimg/cas/10299-70-4x500.png)
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-
- 2,3,3-trimethylpyrrolo[2,3-b]pyridine
- DTXSID10624079
- SCHEMBL1655723
- 10299-70-4
- 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
- ZVANVVABIBGZLO-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H12N2/c1-7-10(2,3)8-5-4-6-11-9(8)12-7/h4-6H,1-3H3
- InChIKey: ZVANVVABIBGZLO-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C1(C)C)C=CC=N2
計算された属性
- 精确分子量: 160.10016
- 同位素质量: 160.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 25.2Ų
じっけんとくせい
- PSA: 25.25
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1519985-1g |
2,3,3-Trimethyl-3H-pyrrolo[2,3-b]pyridine |
10299-70-4 | 1g |
$574.0 | 2024-04-26 |
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-に関する追加情報
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4): A Versatile Heterocyclic Compound with Broad Applications
3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrogen-containing fused ring system belongs to the pyrrolopyridine family, a class of compounds known for their diverse biological activities and unique electronic properties. The molecular structure features a pyrrole ring fused to a pyridine moiety, with three methyl groups at positions 2, 3, and 3' contributing to its steric and electronic characteristics.
The compound's 2,3,3-trimethyl substitution pattern makes it particularly interesting for drug discovery applications. Researchers have explored its potential as a pharmacophore in medicinal chemistry, especially in the development of kinase inhibitors and central nervous system (CNS) targeting agents. Recent studies suggest that derivatives of 3H-Pyrrolo[2,3-b]pyridine may show promise in addressing neurological disorders, a hot topic in current pharmaceutical research.
In the field of organic electronics, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has shown potential as a building block for novel materials. Its conjugated system and electron-rich nature make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, aligning with the growing demand for sustainable energy solutions. The compound's ability to participate in π-π stacking interactions while maintaining good solubility due to its methyl groups is particularly valuable for these applications.
Synthetic approaches to 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- typically involve multi-step organic transformations. Common routes include cyclization reactions of appropriately substituted pyridine precursors or palladium-catalyzed coupling strategies. The choice of synthetic method often depends on the desired scale and purity requirements, with recent advances focusing on more sustainable and atom-economical processes.
The compound's physicochemical properties contribute to its versatility. With a molecular weight of 160.22 g/mol and moderate lipophilicity (predicted logP ~2.5), it demonstrates good membrane permeability while maintaining sufficient water solubility for biological applications. These characteristics make it an attractive scaffold for drug design, particularly for CNS-targeting compounds where blood-brain barrier penetration is crucial.
Recent patent literature reveals growing interest in 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine derivatives across multiple therapeutic areas. Pharmaceutical companies are investigating their potential in treating neurodegenerative diseases, inflammatory conditions, and certain oncological indications. The scaffold's ability to modulate various biological targets while maintaining favorable drug-like properties explains this broad interest.
In materials science, researchers are exploring the incorporation of 3H-Pyrrolo[2,3-b]pyridine cores into conjugated polymers and small-molecule semiconductors. These materials show promise for next-generation flexible electronics and wearable devices, addressing current market demands for lightweight, energy-efficient technologies. The compound's stability under various processing conditions makes it particularly suitable for these applications.
Analytical characterization of 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- typically involves a combination of techniques. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, while mass spectrometry provides molecular weight verification. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment, especially for pharmaceutical-grade material where impurities must be carefully controlled.
The global market for pyrrolopyridine derivatives is experiencing steady growth, driven by increasing pharmaceutical R&D investment and expanding applications in materials science. As a specialized intermediate, 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine serves both research institutions and industrial-scale manufacturers. Suppliers are responding to demand by developing scalable synthesis routes and ensuring consistent quality through rigorous quality control measures.
Storage and handling recommendations for 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- emphasize protection from moisture and oxidation. While stable under normal laboratory conditions, best practices suggest storage in airtight containers under inert atmosphere for long-term preservation. These precautions maintain the compound's integrity for sensitive applications in both pharmaceutical and materials research.
Future research directions for 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine are likely to focus on several key areas. In medicinal chemistry, structure-activity relationship studies may reveal new therapeutic applications. Materials scientists continue to investigate its potential in emerging technologies like organic spintronics and bioelectronic interfaces. Additionally, green chemistry approaches to its synthesis may reduce environmental impact while maintaining cost-effectiveness.
For researchers working with 3H-Pyrrolo[2,3-b]pyridine derivatives, proper analytical method development is essential. Establishing validated HPLC or UPLC methods ensures accurate quantification and impurity profiling. Spectroscopic techniques including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary characterization data, particularly important for quality control in scale-up processes.
The intellectual property landscape surrounding pyrrolopyridine compounds continues to evolve. Recent patent filings indicate sustained innovation in both pharmaceutical and materials applications of 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine. Companies and academic institutions are actively protecting novel derivatives and synthetic methods, reflecting the compound's commercial potential across multiple industries.
In conclusion, 3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl- (CAS No. 10299-70-4) represents a valuable chemical entity with diverse applications. Its unique structural features and adaptable chemistry make it a versatile building block for both pharmaceutical and materials science research. As scientific understanding of this compound class deepens and synthetic methodologies improve, we can anticipate expanded utility across multiple cutting-edge technologies and therapeutic areas.
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